molecular formula C10H18FNO3 B2871680 Tert-butyl (3R,5S)-3-fluoro-5-hydroxypiperidine-1-carboxylate CAS No. 2413848-18-5

Tert-butyl (3R,5S)-3-fluoro-5-hydroxypiperidine-1-carboxylate

Cat. No.: B2871680
CAS No.: 2413848-18-5
M. Wt: 219.256
InChI Key: WINOHIISMKZAHH-SFYZADRCSA-N
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Description

“Tert-butyl (3R,5S)-3-fluoro-5-hydroxypiperidine-1-carboxylate” is a chemical compound. It’s structurally similar to “tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate”, which is an important chiral intermediate for the synthesis of rosuvastatin . The biotechnological production of this compound is catalyzed from tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate ( (S)-CHOH) by a carbonyl reductase .


Synthesis Analysis

The synthesis of similar compounds like “tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate” has been achieved through bioasymmetric catalysis . A tetrad mutant of Lactobacillus kefir alcohol dehydrogenase (LkADH), A94T/F147L/L199H/A202L, was found to be more efficient in this bioreduction process . The process exhibited high stereoselectivity, high catalytic activity, relatively mild reaction conditions, and low environmental pressure .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been studied. For instance, the biotechnological production of “tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate” is catalyzed from tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate ( (S)-CHOH) by a carbonyl reductase .

Scientific Research Applications

Vinylfluoro Group as an Acetonyl Cation Equivalent

Purkayastha et al. (2010) explored the reaction of tert-butyl (2S,5S)-2-tert-butyl-5-(2-fluoroallyl)-3-methyl-4-oxoimidazolidine-1-carboxylate, which led to the production of pipecolic acid derivatives. They demonstrated the vinylfluoro group's function as an acetonyl cation equivalent under acidic conditions, highlighting its potential in organic synthesis (Purkayastha et al., 2010).

Synthesis of Substituted tert-Butyl 3-Allyl-4-Hydroxypiperidine-1-Carboxylate

Boev et al. (2015) focused on the synthesis of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate and its derivatives, utilizing L-selectride in anhydrous tetrahydrofuran. This study contributes to the field of synthetic organic chemistry, particularly in creating novel carboxylate compounds (Boev et al., 2015).

Metabolite Analysis in Urine

Muskiet et al. (1981) developed a capillary gas-chromatographic method for the determination of the tert-butyldimethylsilyl derivatives of various catecholamine metabolites and a serotonin metabolite in urine. This research is significant in the field of clinical chemistry, particularly in diagnosing functional tumors and inborn errors of metabolism (Muskiet et al., 1981).

Antibacterial Agents Synthesis

Bouzard et al. (1992) prepared and tested a series of 6-fluoro-7-(cycloalkylamino)-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids for their antibacterial activities. They investigated the influence of various substituents on the antibacterial efficacy, contributing to medicinal chemistry research (Bouzard et al., 1992).

Synthesis of Biologically Active Compounds

Zhao et al. (2017) discussed the synthesis of tert-butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2-methoxyphenyl) carbamate, an intermediate in the production of biologically active compounds such as omisertinib. The study offers insights into the synthesis methods and the optimization of yields, relevant to pharmaceutical chemistry (Zhao et al., 2017).

Malonyl-CoA Decarboxylase Inhibitors

Cheng et al. (2006) discovered malonyl-coenzyme A decarboxylase (MCD) inhibitors, one of which included a tert-butyl moiety. This compound demonstrated potential as a cardioprotective agent, highlighting its significance in therapeutic applications (Cheng et al., 2006).

Fluorous Synthesis Applications

Pardo et al. (2001) prepared fluorous derivatives of tert-butyl alcohol for the protection of carboxylic acids in fluorous synthesis. This study contributes to the field of synthetic chemistry, particularly in creating novel reagents for fluorous phase reactions (Pardo et al., 2001).

Future Directions

The future directions in the research and development of “Tert-butyl (3R,5S)-3-fluoro-5-hydroxypiperidine-1-carboxylate” could involve further optimization of the synthesis process, exploration of new synthetic routes, and investigation of potential applications .

Properties

IUPAC Name

tert-butyl (3R,5S)-3-fluoro-5-hydroxypiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18FNO3/c1-10(2,3)15-9(14)12-5-7(11)4-8(13)6-12/h7-8,13H,4-6H2,1-3H3/t7-,8+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WINOHIISMKZAHH-SFYZADRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC(C1)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H](C1)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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